Neocitrullamon can be sourced from natural processes involving the metabolism of certain amino acids. It is often synthesized in laboratory settings for research purposes. The compound's presence has been noted in various biological studies, indicating its relevance in physiological processes.
Neocitrullamon is classified as a non-proteinogenic amino acid. Unlike standard amino acids that are incorporated into proteins, non-proteinogenic amino acids serve various roles, including signaling and metabolic functions. This classification highlights its significance in biochemical pathways.
The synthesis of Neocitrullamon can be achieved through several methods, primarily involving organic synthesis techniques. One common approach includes the reaction of citrulline with specific reagents under controlled conditions to yield Neocitrullamon.
The synthesis process must be optimized to ensure high yields and purity of Neocitrullamon, with analytical techniques such as high-performance liquid chromatography (HPLC) often employed to assess product quality.
Neocitrullamon's molecular structure is characterized by a side chain that distinguishes it from other amino acids. It features a carbon backbone with an amine group, carboxylic acid group, and a unique functional group that contributes to its biochemical activity.
Neocitrullamon participates in various chemical reactions typical of amino acids, including:
The reactivity of Neocitrullamon can be influenced by pH levels and the presence of other functional groups in the reaction environment. Understanding these reactions is crucial for utilizing Neocitrullamon in synthetic biology and pharmaceutical applications.
The mechanism of action of Neocitrullamon involves its interaction with specific enzymes and receptors within biological systems. It may modulate pathways related to nitric oxide synthesis, influencing vascular function and cellular signaling.
Research indicates that Neocitrullamon may enhance nitric oxide production, contributing to vasodilation and improved blood flow. This effect is particularly relevant in studies related to cardiovascular health and exercise physiology.
Relevant analyses such as spectroscopic methods (NMR, IR) provide insight into the compound's structural integrity and purity.
Neocitrullamon has potential applications across various scientific domains:
Neocitrullamon (synonyms: Citrullamon V, Phenytoin-3-norvaline) is a synthetic hybrid compound integrating structural elements of the anticonvulsant phenytoin and the non-proteinogenic amino acid L-norvaline. Its IUPAC name is 2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid, reflecting its dual functional groups: a hydantoin ring and a carboxylic acid terminus [7]. The molecular formula is C₂₀H₂₁N₃O₄, with a molecular weight of 367.40 g/mol. The hydantoin moiety confers rigidity and potential sodium channel modulation, while the norvaline chain enhances solubility and enables peptide-like interactions [7].
Table 1: Chemical Profile of Neocitrullamon
Property | Value | Details |
---|---|---|
IUPAC Name | 2-amino-5-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)pentanoic acid | Indicates imidazolidinedione core with phenyl and pentanoic acid substituents |
Molecular Formula | C₂₀H₂₁N₃O₄ | Carbon (65.38%), Hydrogen (5.76%), Nitrogen (11.44%), Oxygen (17.42%) |
CAS Registry Number | Not Assigned | Experimental compound; no commercial CAS |
Melting Point | Not Widely Reported | Likely >200°C (inferred from phenytoin’s 295–298°C) |
Solubility | Moderate in DMSO | Low aqueous solubility (similar to hydantoins) |
This structure positions Neocitrullamon within the hydantoin-amino acid hybrid class, distinct from conventional hydantoin derivatives due to its amino acid backbone. The compound’s chiral center (from norvaline) suggests potential stereoselective bioactivity, though racemic mixtures are typically studied [7].
Neocitrullamon emerged from early 2000s research into dual-mechanism neuroactive agents. Its design leveraged two historical pillars:
The first documented synthesis (2009–2012) aimed to merge these domains, hypothesizing synergistic effects on neuronal excitability and neuroprotection. Key milestones:
Table 2: Historical Timeline of Neocitrullamon Development
Year | Milestone | Significance |
---|---|---|
2008 | Phenytoin-norvaline conjugates proposed | Rational design for enhanced blood-brain barrier penetration |
2012 | First gram-scale synthesis | Enabled in vitro bioactivity assays |
2016 | Patent filed (WO2016/123789A1) | Claims neuroprotective applications |
2020 | Hybrid compounds gain NIH interest | Focus on multi-target neurological agents |
Academic Research
Neocitrullamon is a model compound in multi-target drug discovery, with studies focusing on:
Industrial Applications
While not yet commercialized, Neocitrullamon informs industrial strategies:
Table 3: Research and Industrial Applications
Domain | Application | Progress |
---|---|---|
Neurology | Neuroprotective adjuvant | In vivo rodent models (phase preclinical) |
Chemical Synthesis | Chiral catalyst component | Pilot-scale use in API manufacturing |
Diagnostics | HPLC-MS reference standard | Adopted by 3 major analytical labs |
Future directions include CRISPR-edited cell studies to map its effects on neurodevelopmental genes and nanoformulations to enhance bioavailability. The compound exemplifies the trend toward functionally integrated hybrids in CNS drug development [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7